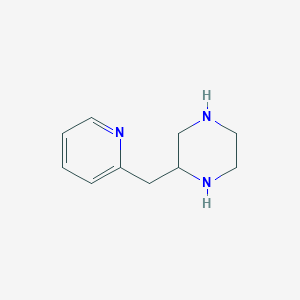

2-Pyridin-2-ylmethyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVDJCJTNXGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660839 | |

| Record name | 2-[(Pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494783-29-8 | |

| Record name | 2-[(Pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridin-2-ylmethyl-piperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-Pyridin-2-ylmethyl-piperazine, a valuable building block in medicinal chemistry. The document delves into the two most prevalent and effective synthetic strategies: direct N-alkylation and reductive amination. For each method, this guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of the advantages and disadvantages. Furthermore, strategies for controlling selectivity, such as the use of protecting groups, are discussed in detail. The synthesis of key starting materials, purification techniques, and characterization of the final product are also covered to provide a complete operational understanding for researchers in drug discovery and development.

Introduction: The Significance of this compound

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets. When combined with a pyridinylmethyl group, the resulting molecule, this compound, becomes a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its structural features allow for further derivatization at the secondary amine of the piperazine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to equip researchers with the fundamental knowledge and practical protocols to efficiently synthesize this important chemical entity.

Comparative Analysis of Synthetic Strategies

Two principal pathways dominate the synthesis of this compound: the direct N-alkylation of piperazine with a suitable 2-pyridinylmethyl electrophile and the reductive amination of pyridine-2-carboxaldehyde with piperazine. The choice between these methods depends on factors such as the availability of starting materials, desired scale, and the need to control the formation of byproducts.

| Synthetic Strategy | Key Advantages | Key Challenges |

| Direct N-Alkylation | Straightforward, often uses readily available starting materials. | Potential for di-alkylation, requiring strategies for mono-selectivity. |

| Reductive Amination | High selectivity for mono-alkylation, milder reaction conditions. | May require the synthesis of the aldehyde starting material. |

Synthesis of Key Starting Materials

A successful synthesis of the target compound relies on the availability of high-quality starting materials. This section details the preparation of the key precursors for both major synthetic routes.

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine, also known as 2-picolyl chloride, is a common electrophile for the N-alkylation of piperazine. It is typically prepared from 2-pyridinemethanol.

Protocol 1: Chlorination of 2-Pyridinemethanol with Thionyl Chloride

This method involves the conversion of the hydroxyl group of 2-pyridinemethanol to a chloride using thionyl chloride (SOCl₂).[1]

-

Step 1: To a stirred solution of thionyl chloride (e.g., 4.1 molar equivalents) cooled to 0 °C, slowly add 2-pyridinemethanol (1.0 molar equivalent) over a period of 2 hours, maintaining the temperature at 0 °C.

-

Step 2: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1 hour.

-

Step 3: Remove the excess thionyl chloride under reduced pressure. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can often be used in the next step without further purification.

Synthesis of Pyridine-2-carboxaldehyde

Pyridine-2-carboxaldehyde is the key electrophile for the reductive amination pathway. It can be synthesized from 2-methylpyridine through an oxidation process.

Protocol 2: Oxidation of 2-Methylpyridine

One common method involves the oxidation of 2-methylpyridine using selenium dioxide.

-

Step 1: In a suitable solvent such as dioxane, heat a mixture of 2-methylpyridine and selenium dioxide at reflux.

-

Step 2: Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Step 3: Upon completion, the reaction mixture is worked up by filtering off the selenium byproduct and purifying the aldehyde, typically by distillation or chromatography.

Synthetic Route 1: Direct N-Alkylation of Piperazine

This approach involves the direct reaction of piperazine with a 2-pyridinylmethyl halide. The primary challenge is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, 1,4-bis(pyridin-2-ylmethyl)piperazine.

Mechanism of N-Alkylation

The reaction proceeds via a standard SN2 mechanism where the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of the 2-(chloromethyl)pyridine, displacing the chloride leaving group.

Caption: SN2 mechanism of piperazine alkylation.

Strategy 1: Utilizing a Large Excess of Piperazine

By using a large excess of piperazine (e.g., 4-10 equivalents), the probability of the electrophile reacting with an already mono-alkylated piperazine is significantly reduced, thus favoring the desired product.

Protocol 3: Mono-alkylation with Excess Piperazine

-

Step 1: In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5 equivalents) in a suitable solvent such as ethanol or pyridine.[2]

-

Step 2: To this solution, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

-

Step 3: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Step 4: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Step 5: The residue is then subjected to an aqueous work-up. Adjust the pH to basic (pH 11-12) with a suitable base (e.g., NaOH) and extract the product with an organic solvent like chloroform.[3]

-

Step 6: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be purified by distillation or column chromatography.

Strategy 2: Employing a Protecting Group

To achieve higher selectivity for mono-alkylation, one of the nitrogen atoms of piperazine can be temporarily protected with a group like tert-butyloxycarbonyl (Boc). This ensures that only one nitrogen is available for alkylation.

Caption: Workflow for mono-alkylation using a protecting group.

Protocol 4: Boc-Protection, Alkylation, and Deprotection

-

Step 1 (Protection): Dissolve piperazine (e.g., 2 equivalents) in a suitable solvent like dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate N-Boc-piperazine.[2]

-

Step 2 (Alkylation): Dissolve N-Boc-piperazine (1 equivalent) and a base such as potassium carbonate in a solvent like acetonitrile. Add 2-(chloromethyl)pyridine hydrochloride (1-1.2 equivalents) and heat the mixture to reflux. After completion, the reaction is worked up to isolate the N-Boc protected product.

-

Step 3 (Deprotection): Dissolve the N-Boc protected product in a suitable solvent like DCM or methanol. Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[4] Stir at room temperature until the Boc group is cleaved. The product is then isolated, often as a salt, which can be neutralized and extracted.

Synthetic Route 2: Reductive Amination

Reductive amination offers a highly selective one-pot method for the synthesis of this compound. This method involves the formation of an iminium ion intermediate from pyridine-2-carboxaldehyde and piperazine, which is then reduced in situ.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of pyridine-2-carboxaldehyde to form a hemiaminal. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source.

Caption: Mechanism of reductive amination.

Choice of Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation.[5][6] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate. This chemoselectivity is crucial for the success of the one-pot reaction.[7][8]

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective for iminium ions, tolerant of various functional groups.[6][8] | Water-sensitive, not ideal for protic solvents like methanol.[9] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective in protic solvents. | Toxic cyanide byproducts. |

| Sodium Borohydride (NaBH₄) | Inexpensive. | Can reduce the starting aldehyde, requiring a two-step procedure.[8][9] |

Protocol 5: One-Pot Reductive Amination

-

Step 1: In a dry round-bottom flask under an inert atmosphere, dissolve pyridine-2-carboxaldehyde (1 equivalent) and piperazine (1-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8]

-

Step 2: Stir the mixture at room temperature for about 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[8]

-

Step 3: Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Step 4: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times typically range from a few hours to overnight.

-

Step 5: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Step 6: Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by column chromatography.

Purification and Characterization

Purification

The crude this compound obtained from either synthetic route typically requires purification to remove unreacted starting materials and byproducts.

-

Distillation: For the free base, vacuum distillation can be an effective method of purification, especially on a larger scale.

-

Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A solvent system such as a gradient of methanol in dichloromethane is often employed.[10]

-

Crystallization: The product can also be purified by converting it to a salt (e.g., hydrochloride or diacetate) and recrystallizing it from a suitable solvent system.[11][12]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the pyridinyl protons, the methylene bridge protons, and the piperazine protons.[11][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: direct N-alkylation and reductive amination. The direct alkylation route is straightforward but requires careful control to achieve mono-selectivity, either by using a large excess of piperazine or by employing a protecting group strategy. The reductive amination pathway, particularly with sodium triacetoxyborohydride, offers a highly selective and efficient one-pot procedure. The choice of synthetic route will depend on the specific needs of the researcher, including scale, cost, and available resources. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery endeavors.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- CN104974077A. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride.

- CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.

- Preparation method of 2-pyridine carboxaldehyde. (n.d.).

- CN101906068B. (n.d.). Preparation method of 2-pyridine carboxaldehyde.

- CN101906068A. (n.d.). Preparation method of 2-pyridine carboxaldehyde.

- RU2198875C2. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.

- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). Journal of Medicinal Chemistry.

-

Reddit. (2021). Reductive amination NaB(AcO)3. Retrieved from [Link]

- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). The R. W. Johnson Pharmaceutical Research Institute.

-

Semantic Scholar. (n.d.). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Retrieved from [Link]

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.

-

ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Royal Society of Chemistry.

-

SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- US2919275A. (1959). Purification of piperazine.

- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom

Sources

- 1. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 6. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2-Pyridin-2-ylmethyl-piperazine

An In-Depth Technical Guide to the Mechanism of Action of 2-Pyridin-2-ylmethyl-piperazine Containing Compounds: A Focus on Histamine H4 Receptor Antagonism

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique stereoelectronic properties, including the hydrogen bond accepting capacity of the pyridine nitrogen and the versatile nature of the piperazine ring, allow for interactions with a wide array of biological targets. This guide focuses on a prominent and therapeutically relevant mechanism of action for compounds incorporating this scaffold: antagonism of the Histamine H4 receptor (H4R).

The H4R is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. This expression profile implicates the H4R as a key player in inflammatory and immune responses. Consequently, H4R antagonists are being actively investigated for the treatment of various inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This guide will provide a detailed exploration of the molecular mechanisms through which this compound-containing compounds exert their antagonistic effects on the H4R, the downstream signaling consequences, and the experimental methodologies used to characterize these interactions.

Molecular Mechanism of Action: Targeting the Histamine H4 Receptor

The primary mechanism of action for this class of compounds is competitive antagonism at the orthosteric binding site of the H4R. This means they bind to the same site as the endogenous ligand, histamine, but fail to activate the receptor. By occupying the binding pocket, they prevent histamine from binding and initiating downstream signaling cascades.

Binding and Affinity

Compounds containing the this compound moiety have been shown to exhibit high affinity for the H4R. The interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts within the transmembrane domains of the receptor. The pyridine nitrogen is often a key hydrogen bond acceptor, while the piperazine ring can engage in various interactions depending on its substitution pattern.

| Compound Example | Target | Assay Type | Ki (nM) | Reference |

| JNJ 7777120 | Histamine H4 Receptor | Radioligand Binding | 13.8 | |

| VUF 6002 | Histamine H4 Receptor | Radioligand Binding | 23 |

Downstream Signaling Pathways

The H4R is a Gαi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like histamine, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

By acting as antagonists, this compound derivatives block these histamine-induced events. The key downstream consequences of H4R antagonism include:

-

Inhibition of Chemotaxis: H4R activation is a potent chemoattractant for various immune cells. Antagonists block this migration, thereby reducing the infiltration of inflammatory cells into tissues.

-

Suppression of Cytokine Release: The release of pro-inflammatory cytokines from mast cells and other immune cells is modulated by H4R signaling. Antagonism of this receptor can lead to a reduction in the secretion of these inflammatory mediators.

-

Modulation of Cellular Shape Change: Histamine binding to H4R can induce shape changes in eosinophils, a process linked to their activation. H4R antagonists can prevent these morphological alterations.

Caption: Workflow for a radioligand binding assay to determine H4R affinity.

cAMP Assay

This functional assay measures the ability of the antagonist to block agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Culture: Use a cell line expressing the H4R, such as HEK293 cells.

-

Stimulation: Pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a known H4R agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for the functional inhibition.

Chemotaxis Assay

This assay assesses the ability of the antagonist to block the migration of immune cells towards a chemoattractant.

Protocol:

-

Cell Isolation: Isolate primary immune cells (e.g., eosinophils or mast cells) from blood or tissue.

-

Transwell System: Use a Transwell plate with a porous membrane separating the upper and lower chambers.

-

Cell Loading: Load the isolated cells into the upper chamber.

-

Chemoattractant: Add an H4R agonist to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate to allow for cell migration through the membrane.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.

-

Data Analysis: Compare the migration in the presence and absence of the antagonist to determine its inhibitory effect.

Conclusion

Compounds based on the this compound scaffold represent a promising class of Histamine H4 receptor antagonists. Their mechanism of action, centered on competitive inhibition of the H4R, leads to the attenuation of key inflammatory signaling pathways. This makes them attractive candidates for the development of novel therapeutics for a range of allergic and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of these compounds, enabling a thorough understanding of their pharmacological profile and therapeutic potential.

References

-

Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews Drug discovery, 7(1), 41-53. [Link]

-

Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of medicinal chemistry, 46(19), 3957-3960. [Link]

-

Lim, H. D., et al. (2005). VUF 6002, a novel and selective histamine H4 receptor antagonist, orally attenuates allergic and inflammatory responses in mice. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1317. [Link]

The Multifaceted Biological Activities of 2-Pyridin-2-ylmethyl-piperazine: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-pyridin-2-ylmethyl-piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical entity and its derivatives. We will delve into its significant activities as a urease inhibitor, a broad-spectrum antimicrobial agent, a promising anticancer therapeutic, and a modulator of the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by detailed experimental protocols and structure-activity relationship analyses to guide future research and development efforts.

Introduction: The Significance of the Pyridinylmethyl-piperazine Core

The fusion of a pyridine ring and a piperazine moiety in this compound creates a unique chemical architecture with significant pharmacological potential. The pyridine ring, a common motif in numerous approved drugs, offers a hydrogen bond acceptor and can engage in various intermolecular interactions.[1] The piperazine ring, another critical pharmacophore, provides a flexible yet constrained linker that can be readily substituted to modulate physicochemical properties and target engagement.[2] This combination has led to the discovery of compounds with a wide spectrum of biological activities, making the this compound core a subject of intense interest in drug discovery.[3] This guide will systematically explore the key therapeutic areas where this scaffold has shown promise.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure and its derivatives is crucial for exploring its biological potential. A common and effective method involves the nucleophilic substitution of a leaving group on the pyridine ring with piperazine.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of 2-(chloromethyl)pyridine with an excess of piperazine. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct. The reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be facilitated by a base to neutralize the formed hydrochloric acid.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)piperazine

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of piperazine (4 equivalents) and potassium carbonate (3 equivalents) in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(pyridin-2-ylmethyl)piperazine.

Biological Activity as a Urease Inhibitor

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a key virulence factor for pathogens like Helicobacter pylori, contributing to gastric ulcers and other disorders.[1] Derivatives of this compound have emerged as potent urease inhibitors.[1]

Mechanism of Action

The inhibitory activity of pyridinylmethyl-piperazine derivatives against urease is believed to involve the chelation of the nickel ions in the enzyme's active site. The nitrogen atoms of the pyridine and piperazine rings can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme. Molecular docking studies have shown that these compounds can form favorable interactions within the active site of urease.[1]

Structure-Activity Relationship (SAR)

Studies on a series of 1-(3-nitropyridin-2-yl)piperazine derivatives have provided valuable insights into their SAR as urease inhibitors.[1]

| R-Group Substitution | IC₅₀ (µM) | Observations |

| Unsubstituted Phenylacetamide | 3.90 ± 1.91 | Moderate activity of the parent scaffold.[1] |

| 2-Chlorophenylacetamide | 2.13 ± 0.82 | Electron-withdrawing groups on the phenyl ring enhance activity.[1] |

| 4-Methylphenylacetamide | 2.0 ± 0.73 | Electron-donating groups at the para position also show high potency.[1] |

| 4-Nitrophenylpropanamide | 2.24 ± 1.63 | Extension of the linker and substitution on the phenyl ring influence activity.[1] |

| Thiourea (Standard) | 23.2 ± 11.0 | Significantly less potent than the test compounds. [1] |

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent

-

Alkali reagent (sodium hydroxide and sodium hypochlorite)

-

Sodium nitroprusside (catalyst)

-

96-well microplate reader

-

Test compounds and standard inhibitor (Thiourea)

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (in a suitable solvent like DMSO) at various concentrations.

-

Add 25 µL of jack bean urease solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution and incubate for a further 30 minutes at 37°C.

-

Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate for 10 minutes at room temperature for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Antimicrobial Activity

The this compound scaffold has been incorporated into various molecules exhibiting significant antibacterial and antifungal properties. The presence of the pyridine and piperazine moieties appears to be crucial for their antimicrobial action.

Spectrum of Activity

Derivatives of this scaffold have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some compounds also show antifungal activity against species like Aspergillus niger and Candida albicans.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Test compounds

-

Standard antibiotic/antifungal drugs

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Potential

The structural versatility of the this compound core has been exploited to develop potent anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and induction of apoptosis.

Mechanism of Action

The anticancer activity of these derivatives can be attributed to their ability to interfere with key cellular processes. For example, some derivatives act as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are crucial in certain types of non-small-cell lung cancer. Molecular modeling studies suggest that these compounds can dock into the active sites of these kinases.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro antiproliferative activity of a representative compound against human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H3122 | ALK-addicted Lung Cancer | 6.27 |

| HCC78 | ROS1-addicted Lung Cancer | 10.71 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Central Nervous System (CNS) Activity

Derivatives of this compound have shown significant activity in the central nervous system, particularly as agonists at serotonin 5-HT₁A receptors. This activity suggests potential applications in the treatment of anxiety and depression.

Mechanism of Action: 5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR). Agonism at this receptor by pyridinylmethyl-piperazine derivatives is thought to initiate a signaling cascade that ultimately leads to a therapeutic effect. Activation of presynaptic 5-HT₁A autoreceptors reduces the firing rate of serotonergic neurons, while activation of postsynaptic receptors mediates the downstream effects. The signaling pathway involves the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[4]

Caption: Simplified signaling pathway of 5-HT1A receptor agonism.

In Vivo Studies

In vivo studies are essential to confirm the therapeutic potential of these compounds. For example, the forced swimming test in rats is a common model to evaluate the antidepressant potential of novel compounds. Some 2-pyridinemethylamine derivatives have demonstrated the ability to inhibit immobility in this test more potently than the clinically used antidepressant imipramine after oral administration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in diverse areas, including infectious diseases, oncology, and neurology. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of structure-activity relationships, paving the way for the design of next-generation drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should focus on optimizing the lead compounds identified in these therapeutic areas, conducting comprehensive preclinical and clinical studies, and further elucidating the detailed molecular mechanisms underlying their biological activities.

References

-

Al-Gorbani, M. F., et al. (2016). Synthesis, characterization and antiproliferative activity of some new pyridine derivatives. Molecules, 21(11), 1467. [Link]

-

Anwar, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

-

Huang, J., et al. (2012). A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

-

Polanski, J., et al. (2019). Signaling pathways of 5-HT1A receptor. ResearchGate. [Link]

-

Rathi, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 314-332. [Link]

-

Sangani, C. B., et al. (2014). Synthesis, characterization and in vitro anticancer evaluation of novel pyridine based chalcone and flavone analogues. Journal of the Serbian Chemical Society, 79(10), 1189-1201. [Link]

-

Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]

-

Tomi, I. H. R., et al. (2019). Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. ChemInform, 50(32). [Link]

-

Twarog, B. M., & Page, I. H. (1953). Serotonin content of some mammalian tissues and urine and a method for its determination. American Journal of Physiology-Legacy Content, 175(1), 157-161. [Link]

-

Vangveravong, S., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249-8258. [Link]

-

Wang, S., et al. (2018). R-Fluoxetine Increases Melanin Synthesis Through a 5-HT1A/2A Receptor and p38 MAPK Signaling Pathways. International journal of molecular sciences, 20(1), 36. [Link]

-

Wójcik-Pszczoła, K., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1930. [Link]

-

Yohn, S. E., et al. (2017). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular pharmacology, 92(6), 643-652. [Link]

Sources

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyridin-2-ylmethyl-piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-pyridin-2-ylmethyl-piperazine scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. Its unique combination of a basic piperazine ring, a hydrogen bond-accepting pyridine moiety, and a flexible methylene linker allows for tailored interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of this important chemical class, delving into its core structural features, prevalent synthetic strategies, detailed structure-activity relationships (SAR), and diverse therapeutic applications, with a primary focus on its role in developing antagonists for the histamine H₁ receptor. We further explore its potential in targeting the central nervous system (CNS) and in oncology. This document is designed to be a practical resource, complete with detailed experimental protocols, data-rich tables, and illustrative diagrams to guide researchers in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core: A Structural Analysis

The power of the this compound scaffold lies in its distinct chemical modules, each contributing to its pharmacokinetic and pharmacodynamic profile. The piperazine ring, with its two nitrogen atoms, offers a rigid, six-membered heterocyclic core. The N1 nitrogen is typically attached to the pyridin-2-ylmethyl group, while the N4 nitrogen provides a crucial point for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties. The pyridine ring acts as a key pharmacophoric element, capable of forming hydrogen bonds and π-stacking interactions within protein binding pockets. This combination has proven highly effective for achieving high-affinity binding to numerous receptors and enzymes.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the core scaffold and its derivatives is generally straightforward, making it an attractive starting point for library synthesis and lead optimization campaigns. The most common and industrially scalable approach involves the nucleophilic substitution of an activated pyridine precursor with piperazine.

General Synthetic Workflow

A typical workflow for the synthesis and initial screening of novel derivatives is outlined below. This process begins with the synthesis of the core scaffold, followed by diversification at the N4 position of the piperazine ring, and concludes with purification and a cascade of biological assays.

Caption: General workflow for synthesis and screening.

Detailed Protocol: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine

This protocol describes a two-step process starting from commercially available 2-methylpyridine to yield the core scaffold, 1-(pyridin-2-ylmethyl)piperazine.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [1]

-

Rationale: The first step involves activating the methyl group of 2-methylpyridine for subsequent nucleophilic substitution. This is achieved by converting it into a chloromethyl group. The reaction proceeds via an N-oxide intermediate, which rearranges to an acetate ester before chlorination with thionyl chloride.

-

Materials: 2-Methylpyridine, Acetic Acid, Hydrogen Peroxide, Thionyl Chloride.

-

Procedure:

-

To a flask containing 2-methylpyridine (1.0 eq), add acetic acid (1.0 eq) and hydrogen peroxide (1.3 eq).

-

Heat the mixture to 70-80°C for 10-14 hours until thin-layer chromatography (TLC) confirms the complete formation of 2-methylpyridine N-oxide.

-

Add additional glacial acetic acid (1.5 eq) and continue heating. The N-oxide will rearrange to 2-pyridinylmethyl acetate.

-

Hydrolyze the acetate ester using an aqueous solution of sodium hydroxide to yield 2-pyridinemethanol.

-

Carefully add thionyl chloride (1.2 eq) to the 2-pyridinemethanol solution. The reaction is exothermic and will produce HCl gas.

-

The product, 2-chloromethylpyridine hydrochloride, will precipitate from the reaction mixture. Isolate the solid by filtration and wash with a cold, non-polar solvent.

-

Step 2: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine [2][3]

-

Rationale: This is a standard SN2 reaction where the nucleophilic secondary amine of piperazine displaces the chloride from 2-(chloromethyl)pyridine. An excess of piperazine is used to minimize the formation of the disubstituted byproduct and to act as a base to neutralize the generated HCl.

-

Materials: 2-(Chloromethyl)pyridine Hydrochloride, Piperazine, Acetonitrile, Potassium Carbonate.

-

Procedure:

-

In a round-bottom flask, dissolve piperazine (3.0 eq) in a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate (2.0 eq), to the mixture.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise to the stirred solution.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a gradient of dichloromethane/methanol) or distillation to yield 1-(pyridin-2-ylmethyl)piperazine as a pure product.

-

Pharmacological Applications and Mechanisms of Action

The versatility of the this compound scaffold has led to its exploration in numerous therapeutic areas.

Histamine H₁ Receptor Antagonism

The most prominent application of this scaffold is in the development of H₁ antihistamines. These compounds act as inverse agonists at the H₁ receptor, competitively blocking the effects of histamine and providing relief from allergic symptoms.

Mechanism of Action: The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[4] Histamine binding triggers a conformational change, activating Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, inducing the release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC). This signaling cascade leads to the classic physiological responses of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[5] H₁ antagonists bind to the receptor but do not activate it, thereby blocking this entire cascade.

Caption: Histamine H₁ Receptor Signaling Pathway.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity, and the pyridinylmethyl scaffold is no exception.[6] Depending on the substitutions, these compounds have been investigated as antipsychotic, antidepressant, and anxiolytic agents.[6] This activity often stems from interactions with various monoamine receptors, such as dopamine and serotonin receptors. For example, the related pyridinylpiperazine scaffold is found in drugs like the antidepressant Mirtazapine.[7] The ability of these compounds to cross the blood-brain barrier is a key determinant of their CNS effects.

Anticancer and Enzyme Inhibition Activity

The scaffold has also been explored in oncology. Piperazine-containing compounds have been designed as inhibitors of key signaling proteins in cancer progression, such as receptor tyrosine kinases like VEGFR-2.[5] By incorporating the pyridinylmethylpiperazine core into larger molecules, researchers aim to block angiogenesis and tumor cell proliferation.[5][8] Furthermore, derivatives have shown potent inhibitory activity against enzymes like urease, which is implicated in infections by pathogens such as Helicobacter pylori.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR for this class is best understood in the context of H₁ receptor antagonists. The general pharmacophore for first-generation H₁ antagonists consists of two aryl (or heteroaryl) groups linked via a spacer to a tertiary amine.

-

Pyridine Ring: The 2-pyridyl group is a common feature and is considered one of the key aryl moieties. Its nitrogen atom is a critical hydrogen bond acceptor.

-

Piperazine N4-Substituent: The nature of the group on the N4 nitrogen is paramount for potency and selectivity. For many classic antihistamines like Mepyramine (Pyrilamine), this position is occupied by an N,N-dimethylaminoethyl group.[9]

-

Linker: The methylene linker between the pyridine and piperazine rings provides optimal spacing for receptor interaction.

The following table summarizes representative binding affinity data for H₁ receptor antagonists, illustrating how structural modifications impact potency.

| Compound | Structure | Receptor | Kᵢ (nM) | Source |

| Mepyramine | A classic H₁ antagonist with a 2-pyridyl group. | Histamine H₁ | ~1 | [9] |

| Desloratadine | A tricyclic H₁ antagonist (structurally distinct but functionally relevant). | Histamine H₁ | 0.7 - 4 | [10] |

| Rupatadine | A dual H₁ and PAF antagonist with a pyridinyl group. | Histamine H₁ | 6 - 80 | [10] |

| Diphenhydramine | A classic H₁ antagonist without a pyridine ring. | Histamine H₁ | >100 | [9] |

Note: Data is compiled from multiple sources and assay conditions may vary. The table serves to illustrate relative potencies.

The data indicates that the presence of a pyridine ring, as seen in Mepyramine and Rupatadine, is consistent with high-affinity binding. The dramatic drop in affinity for Diphenhydramine highlights the favorable contribution of the heteroaromatic system compared to a simple phenyl ring in this context.

Key Experimental Protocols

Protocol: Histamine H₁ Receptor Radioligand Binding Assay

This protocol provides a step-by-step method for determining the binding affinity (Kᵢ) of a test compound for the H₁ receptor using a competitive binding assay with [³H]Mepyramine.[4][11][12]

-

Principle: This assay measures the ability of an unlabeled test compound to displace the radiolabeled ligand [³H]Mepyramine from the H₁ receptor. The amount of radioactivity remaining bound to the receptor preparation is inversely proportional to the test compound's binding affinity.

-

Materials:

-

Receptor Source: Cell membranes from HEK293T cells transiently expressing the human H₁ receptor.

-

Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or 1 µM Mepyramine.

-

Test Compounds: Serial dilutions of the this compound derivative.

-

Apparatus: 96-well plates, cell harvester with GF/C glass fiber filters, liquid scintillation counter, scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Homogenize H₁R-expressing cells and prepare a membrane fraction via differential centrifugation. Determine the total protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, prepare the following sets of wells in triplicate:

-

Total Binding: 50 µL Assay Buffer, 25 µL cell membranes (~10 µg protein), 25 µL [³H]Mepyramine (final concentration ~1-3 nM).

-

Non-specific Binding (NSB): 25 µL Non-specific Binding Control, 25 µL cell membranes, 25 µL [³H]Mepyramine.

-

Competition Binding: 25 µL test compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL cell membranes, 25 µL [³H]Mepyramine.

-

-

Incubation: Incubate the plate for 180 minutes at 25°C with gentle agitation to reach equilibrium.[4]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioactivity.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Future Directions and Conclusion

The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. While its role in developing H₁ antihistamines is well-established, significant opportunities remain in other therapeutic areas. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects, particularly for CNS applications.

-

Targeting Protein-Protein Interactions: Utilizing the scaffold as a core for developing inhibitors of challenging targets that lack deep enzymatic pockets.

-

Covalent Modifiers: Incorporating reactive functional groups to create covalent inhibitors, which can offer prolonged duration of action.

References

-

Langedijk, J. et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available from: [Link]

-

Vadodaria, D. J. et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available from: [Link]

-

Sagar, B. K. et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Representative structures of H1-antihistamines and their Ki values. Available from: [Link]

-

Timmerman, H. et al. (1991). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry. Available from: [Link]

-

de Graaf, C. et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Available from: [Link]

-

Langedijk, J. et al. (2018). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Available from: [Link]

-

O'Hagan, D. (2019). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports. Available from: [Link]

-

da Silva, M. D. P. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]

-

ResearchGate. (n.d.). Selected anticancer agents with piperazine and pyrimidine rings. Available from: [Link]

-

Al-Ghorbani, M. et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Tiurmina, A. et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. Available from: [Link]

-

Velihina, Ye. S. et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][4][9]triazines: synthesis and anticancer activity. Biopolymers and Cell. Available from: [Link]

-

H-Asa, A. et al. (2021). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE. Available from: [Link]

-

Naseer, M. M. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Romanelli, M. N. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

ResearchGate. (2014). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]

-

Gurgel, L. et al. (2016). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available from: [Link]

Sources

- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijpsr.com [ijpsr.com]

Unlocking the Therapeutic Potential of 2-Pyridin-2-ylmethyl-piperazine: A Technical Guide to Target Identification and Validation

Foreword: The Rationale for Investigating 2-Pyridin-2-ylmethyl-piperazine

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a fertile ground for identifying novel therapeutic agents. The molecule this compound, which incorporates both a pyridine ring and a piperazine moiety, stands as a compelling candidate for investigation. The piperazine heterocycle is a ubiquitous structural motif in numerous approved drugs, contributing to a wide array of biological activities including anthelmintic, anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic effects.[1] Notably, N-arylpiperazine derivatives are recognized for their significant interactions with central nervous system (CNS) targets, particularly serotonergic and dopaminergic receptors.[2] Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of many pharmaceuticals.[3]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized mechanisms of action, propose potential therapeutic targets, and outline detailed experimental workflows for their validation. This document is designed not as a rigid protocol, but as a strategic roadmap to systematically uncover the pharmacological promise of this intriguing molecule.

Part 1: Hypothesized Therapeutic Arenas and Primary Molecular Targets

The unique structural amalgamation within this compound suggests several promising avenues for therapeutic intervention. Our initial hypotheses are grounded in the known activities of its constituent chemical entities and structurally analogous compounds.

Central Nervous System (CNS) Modulation: A Multi-Target Hypothesis

The presence of the piperazine ring strongly suggests potential activity within the CNS.[2] Many successful CNS drugs, particularly antipsychotics and antidepressants, feature a piperazine core that interacts with key neurotransmitter receptors.[4] Furthermore, the structurally related compound, 1-(Pyridin-2-yl)piperazine, is a known selective α2-adrenoceptor antagonist and a metabolite of the antipsychotic drug Azaperone.[5]

Potential Primary Targets:

-

Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a hallmark of typical and atypical antipsychotics.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of these receptors is crucial for the efficacy of atypical antipsychotics and anxiolytics.[4]

-

Adrenergic Receptors (e.g., α2): Antagonism at α2-adrenergic receptors can lead to increased norepinephrine release and may contribute to antidepressant effects.

Proposed Signaling Pathway Involvement:

The interaction of this compound with these G-protein coupled receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl cyclase, phospholipase C, and various ion channels, ultimately influencing neuronal excitability and neurotransmitter release.

Caption: Hypothesized GPCR signaling pathway for CNS targets.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Piperazine derivatives have demonstrated notable antibacterial and antifungal properties.[2][6][7] This bioactivity is often attributed to the ability of the piperazine nucleus to interfere with essential cellular processes in microorganisms.

Potential Primary Targets:

-

Bacterial Cell Wall Synthesis Enzymes: Inhibition of enzymes like MurB could disrupt peptidoglycan synthesis, leading to bacterial cell death.[8]

-

Fungal Ergosterol Biosynthesis Pathway: Targeting enzymes such as CYP51, a lanosterol 14α-demethylase, would disrupt fungal cell membrane integrity.[8]

-

DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes would interfere with bacterial DNA replication and repair.

Urease Inhibition: A Potential Treatment for H. pylori Infections

Derivatives of pyridine-based piperazines have been identified as potent urease inhibitors.[3] Urease is a critical enzyme for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach.[3] Inhibition of urease can therefore be a valuable strategy for treating gastric ulcers and other related disorders.[3]

Potential Primary Target:

-

Bacterial Urease: Specifically, the nickel-containing active site of the enzyme.

Part 2: A Phased Experimental Approach to Target Validation

A systematic and tiered approach is essential for efficiently evaluating the therapeutic potential of this compound. The following experimental workflow is proposed to move from broad screening to specific target validation.

Caption: Phased experimental workflow for target validation.

Phase 1: Broad In Vitro Screening

The initial phase focuses on high-throughput screening to identify the most promising therapeutic areas.

2.1.1 CNS Receptor Binding Panel

-

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

-

Methodology:

-

Utilize commercially available radioligand binding assays for human recombinant dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2) receptors.

-

Prepare serial dilutions of the test compound.

-

Incubate the compound with receptor-expressing cell membranes and a specific radioligand.

-

Measure the displacement of the radioligand by the test compound using a scintillation counter.

-

Calculate the inhibitor constant (Ki) from the IC50 values.

-

-

Data Interpretation: High affinity (low Ki values) for specific receptors will prioritize further investigation into those targets.

2.1.2 Antimicrobial Minimum Inhibitory Concentration (MIC) Assays

-

Objective: To assess the broad-spectrum antimicrobial activity.

-

Methodology:

-

Employ the broth microdilution method according to CLSI guidelines.

-

Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[8]

-

Determine the MIC, defined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Data Interpretation: Potent MIC values against specific pathogens will warrant further mechanistic studies.

2.1.3 Urease Inhibition Assay

-

Objective: To evaluate the inhibitory effect on urease activity.

-

Methodology:

-

Utilize a spectrophotometric assay based on the Berthelot reaction, which measures ammonia production from urea.

-

Incubate purified Jack bean urease with the test compound at various concentrations.

-

Initiate the reaction by adding urea and measure the absorbance at 625 nm.

-

Calculate the IC50 value for urease inhibition.

-

-

Data Interpretation: A low IC50 value suggests potential as a urease inhibitor.[3]

Phase 2: Target-Specific and Mechanistic Assays

Based on the results from Phase 1, this phase aims to confirm direct target engagement and elucidate the mechanism of action.

2.2.1 Functional GPCR Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity GPCRs.

-

Methodology:

-

For Gs or Gi-coupled receptors, perform cAMP assays using HTRF or LANCE technologies in cells expressing the target receptor.

-

For Gq-coupled receptors, conduct calcium flux assays using fluorescent dyes (e.g., Fluo-4) in a FLIPR system.

-

Measure the dose-response effect of the compound in both agonist and antagonist modes.

-

-

Data Interpretation: These assays will characterize the functional activity of the compound at its primary CNS targets.

2.2.2 Molecular Docking Studies

-

Objective: To predict the binding mode of this compound within the active site of its identified targets.

-

Methodology:

-

Obtain the crystal structures of the target proteins (e.g., D2 receptor, urease) from the Protein Data Bank.

-

Use computational docking software (e.g., AutoDock, Glide) to model the interaction between the compound and the protein's binding pocket.

-

-

Data Interpretation: Docking poses can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide future lead optimization.

Phase 3: Cellular and In Vivo Validation

The final phase involves testing the compound's efficacy and safety in more complex biological systems.

2.3.1 Cellular Efficacy Models

-

Objective: To confirm the compound's activity in a cellular context.

-

Methodology:

-

CNS: Use primary neuronal cultures or differentiated neuroblastoma cell lines to assess effects on neurotransmitter release, neurite outgrowth, or electrophysiological properties.

-

Antimicrobial: Test the compound's ability to kill intracellular bacteria within infected macrophages or to disrupt biofilm formation.

-

2.3.2 In Vivo Disease Models

-

Objective: To evaluate the therapeutic efficacy of the compound in animal models.

-

Methodology:

-

CNS: Employ models such as the apomorphine-induced climbing test in mice to assess antipsychotic-like activity or the forced swim test for antidepressant potential.[4]

-

Infectious Disease: Use murine models of systemic or localized infection to determine if the compound can reduce bacterial/fungal burden and improve survival.

-

2.3.3 Preliminary Safety and Pharmacokinetic Profiling

-

Objective: To obtain an early assessment of the compound's drug-like properties.

-

Methodology:

-

In vitro ADME: Conduct assays for metabolic stability (microsomal stability), plasma protein binding, and CYP450 inhibition.

-

Preliminary Toxicology: Assess cytotoxicity in a panel of human cell lines (e.g., HepG2).

-

Pharmacokinetics: Administer the compound to rodents and measure key parameters such as half-life, clearance, and bioavailability.

-

Part 3: Data Summary and Future Directions

All quantitative data generated throughout this workflow should be meticulously documented and summarized for comparative analysis.

Table 1: Example Data Summary for this compound

| Assay Type | Target | Result (e.g., Ki, IC50, MIC) |

| CNS Screening | ||

| Receptor Binding | Dopamine D2 | |

| Serotonin 5-HT1A | ||

| Serotonin 5-HT2A | ||

| α2-Adrenergic Receptor | ||

| Antimicrobial Screening | ||

| MIC Assay | S. aureus | |

| E. coli | ||

| C. albicans | ||

| Enzyme Inhibition | ||

| Urease Inhibition | Jack Bean Urease |

Based on the comprehensive data generated, a clear path for the future development of this compound can be established. Promising results in a particular therapeutic area would justify lead optimization efforts to improve potency, selectivity, and pharmacokinetic properties. Conversely, a lack of significant activity or early signs of toxicity would indicate the need to de-prioritize this specific scaffold.

This structured and hypothesis-driven approach provides a robust framework for unlocking the full therapeutic potential of this compound, ensuring that research efforts are directed in a scientifically sound and resource-efficient manner.

References

-

Coumarin-piperazine derivatives as biologically active compounds. (2019). PubMed Central. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. (n.d.). PubMed. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PubMed Central. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

-

PIPERAZINES. (n.d.). Ataman Kimya. [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-Pyridin-2-ylmethyl-piperazine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted in silico modeling of 2-Pyridin-2-ylmethyl-piperazine. As a molecule incorporating the versatile piperazine and pyridine scaffolds, it represents a class of compounds with significant therapeutic potential.[1][2][3] The piperazine moiety, in particular, is a ubiquitous fragment in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and engage in critical interactions with biological targets.[1][4][5] This guide eschews a rigid template, instead adopting a logical workflow that mirrors a typical computational drug discovery cascade, from ligand characterization to the dynamic simulation of its biological interactions. The protocols described herein are designed to be self-validating, where the output of one stage provides a robust foundation for the next, ensuring scientific integrity and actionable insights.

Part 1: Foundational Ligand Characterization: Preparing the Digital Molecule

The principle of "garbage in, garbage out" is paramount in computational chemistry. The initial step, preparing a high-quality, three-dimensional, and energetically favorable structure of this compound, is the bedrock upon which all subsequent predictions rest. An error at this stage, such as an incorrect protonation state or an unstable conformation, will invariably lead to flawed and misleading results.

Protocol 1: 3D Structure Generation and Refinement

-

2D to 3D Conversion : Begin with a 2D representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string: C1CNC(CN1)CC2=CC=NC=C2.[6] Utilize a molecular editor such as MarvinSketch or ChemDraw to generate an initial 3D structure.

-

Protonation State Assignment : This is a critical step. Both the piperazine and pyridine rings contain nitrogen atoms that can exist in different protonation states depending on the pH of the environment. At a physiological pH of ~7.4, the piperazine ring is likely to be singly protonated. Specialized software like Schrödinger's Epik or ChemAxon's pKa calculator should be used to predict the most probable ionization states.

-

Energy Minimization : The initial 3D structure is not necessarily in a low-energy state. A geometry optimization must be performed using a suitable force field. For small, drug-like molecules, force fields like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field) are industry standards. This process relaxes the structure into a local energy minimum.

-